1-(9H-CARBAZOL-9-YL)-2-(2-METHYLPIPERIDINO)-1-ETHANONE
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Overview
Description
1-(9H-CARBAZOL-9-YL)-2-(2-METHYLPIPERIDINO)-1-ETHANONE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbazole moiety linked to a piperidine ring through an ethanone bridge, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(9H-CARBAZOL-9-YL)-2-(2-METHYLPIPERIDINO)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the formation of the carbazole core, followed by the introduction of the ethanone bridge and the piperidine ring. Common synthetic routes include:
Step 1: Formation of the carbazole core through cyclization reactions.
Step 2: Introduction of the ethanone bridge via Friedel-Crafts acylation.
Step 3: Attachment of the piperidine ring through nucleophilic substitution.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
1-(9H-CARBAZOL-9-YL)-2-(2-METHYLPIPERIDINO)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Major products formed from these reactions include oxidized carbazole derivatives, reduced ethanone derivatives, and substituted piperidine derivatives.
Scientific Research Applications
1-(9H-CARBAZOL-9-YL)-2-(2-METHYLPIPERIDINO)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(9H-CARBAZOL-9-YL)-2-(2-METHYLPIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the piperidine ring may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
1-(9H-CARBAZOL-9-YL)-2-(2-METHYLPIPERIDINO)-1-ETHANONE can be compared with other carbazole derivatives and piperidine-containing compounds:
Carbazole Derivatives: Compounds like 9H-carbazole and 3,6-dibromo-9H-carbazole share the carbazole core but differ in their substituents and biological activities.
Piperidine-Containing Compounds: Molecules such as 2-methylpiperidine and 4-phenylpiperidine have similar piperidine rings but lack the carbazole moiety, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O |
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Molecular Weight |
306.4g/mol |
IUPAC Name |
1-carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C20H22N2O/c1-15-8-6-7-13-21(15)14-20(23)22-18-11-4-2-9-16(18)17-10-3-5-12-19(17)22/h2-5,9-12,15H,6-8,13-14H2,1H3 |
InChI Key |
LWLHEWKCUGKMBK-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
CC1CCCCN1CC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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